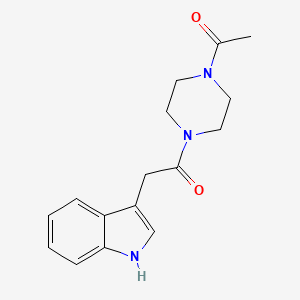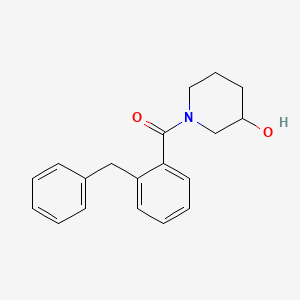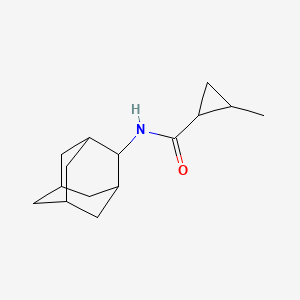
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone, also known as HPE, is a chemical compound that has been found to have potential applications in scientific research. HPE is a derivative of the natural compound piperine, which is found in black pepper. HPE has been shown to have a number of interesting biochemical and physiological effects, and its mechanism of action is still being studied. In
作用機序
The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone is still being studied, but it is believed to involve the modulation of various signaling pathways in the body. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been found to have a number of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to have potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties.
実験室実験の利点と制限
One of the main advantages of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its relatively simple synthesis method. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone can be synthesized in a laboratory setting using relatively common reagents and equipment. Another advantage is its potential applications in a number of scientific research fields, including inflammation, oxidative stress, and cancer research.
One of the limitations of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its limited availability. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone is not commercially available and must be synthesized in a laboratory setting. Another limitation is the lack of information on its long-term safety and efficacy. More research is needed to fully understand the potential benefits and risks of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in scientific research.
将来の方向性
There are a number of future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone. One area of interest is the development of new drugs based on the structure of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. Another area of interest is the study of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone's potential applications in the field of cancer research. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties. Further research is needed to fully understand the mechanisms underlying these effects and to develop new drugs based on the structure of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone.
合成法
The synthesis method of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone involves the reaction of piperine with hydroxylamine hydrochloride and acetic anhydride. The reaction takes place in the presence of a catalyst, such as pyridine, and yields 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone as the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been found to have potential applications in a number of scientific research fields. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to have potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties.
特性
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-6-2-4-11(8-13)9-14(17)15-7-3-5-12(16)10-15/h2,4,6,8,12,16H,3,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNUBCNCWHCWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)


![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)